molecular formula C11H20N2O2 B7986423 [Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7986423
M. Wt: 212.29 g/mol
InChI Key: IWRMCXUMCZJLNK-UHFFFAOYSA-N
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Description

[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a synthetic organic compound featuring a pyrrolidine ring substituted with a cyclopropyl group and a methyl-pyrrolidinylmethyl moiety. Its molecular formula is C₁₂H₂₁N₂O₂, and its molecular weight is 212.29 g/mol (CAS: 1354001-70-9) . The compound’s stereochemistry is specified as the (S)-enantiomer in related derivatives, which may influence its pharmacological properties, such as receptor binding or metabolic stability .

Properties

IUPAC Name

2-[cyclopropyl-[(1-methylpyrrolidin-2-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12-6-2-3-10(12)7-13(8-11(14)15)9-4-5-9/h9-10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRMCXUMCZJLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Construction

The 1-methyl-pyrrolidin-2-ylmethyl group is synthesized via hydrogenation of pyrroline derivatives or cyclization of amino alcohols .

Method A: Hydrogenation of 2-Methylpyrroline (WO2008137087A1)

  • Reagents : 2-Methylpyrroline, platinum catalyst (Pt/C or PtO₂), ethanol/methanol solvent.

  • Conditions : Hydrogen gas (H₂) at ambient temperature.

  • Outcome : Yields (R)- or (S)-2-methylpyrrolidine with >50% enantiomeric excess (ee) after tartaric acid resolution.

Method B: Cyclization of Amino Alcohols (US20210395185A1)

  • Reagents : Cyclopropyl methyl ketone, (S)-(−)-α-phenylethylamine.

  • Conditions : Lewis acid (e.g., B(OiPr)₃) in THF, followed by NaBH₄ reduction.

  • Outcome : Chiral 1-cyclopropylalkyl-1-amines with scalable yields (70–90%).

Cyclopropyl Group Introduction

Cyclopropanation is achieved via Simmons–Smith reaction or copper-catalyzed cross-coupling .

Method C: Simmons–Smith Cyclopropanation (CN103539714A)

  • Reagents : Cyclopropanedimethanol cyclic sulfite, potassium thioacetate.

  • Conditions : DMF solvent, ambient temperature.

  • Outcome : 1-(Mercaptomethyl)cyclopropyl acetic acid intermediates in 82% yield.

Amide/Acetic Acid Formation

The final assembly involves amide coupling or ester hydrolysis .

Method D: Chloroacetyl Chloride Coupling (WO2009057133A2)

  • Reagents : Cyclopropylamine derivative, chloroacetyl chloride.

  • Conditions : Triethylamine (TEA) in dichloromethane (DCM).

  • Outcome : Chloroacetamide intermediate, hydrolyzed to acetic acid using NaOH/HCl.

Method E: Mitsunobu Reaction (PMC7561591)

  • Reagents : Carboxylic acid, alcohol, diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Conditions : THF solvent, 0°C to reflux.

  • Outcome : High-yield ester formation (80–90%).

Optimized Synthetic Protocol

Stepwise Synthesis

  • Pyrrolidine Synthesis : Hydrogenate 2-methylpyrroline using Pt/C in ethanol/methanol (2:1 v/v) to yield (R)-2-methylpyrrolidine.

  • Cyclopropanation : React cyclopropyl methyl ketone with (S)-(−)-α-phenylethylamine under Lewis acid catalysis.

  • Amide Coupling : Treat cyclopropylamine with chloroacetyl chloride in DCM/TEA, followed by hydrolysis to acetic acid.

Reaction Conditions and Yields

StepReagentsCatalyst/SolventTemperatureYield (%)
12-Methylpyrroline + H₂Pt/C, EtOH/MeOH25°C82
2Cyclopropyl ketone + (S)-amineB(OiPr)₃, THF0°C→RT75
3Chloroacetyl chloride + amineTEA, DCM0°C→RT68

Analytical Characterization

  • NMR : Key signals include δ 3.45 (pyrrolidine CH₂), δ 2.53 (cyclopropyl CH), δ 1.28 (acetic acid COOH).

  • HPLC : Purity >98% using C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

Challenges and Solutions

  • Stereoselectivity : Use chiral resolution with L-tartaric acid to achieve >99% ee.

  • Cyclopropane Stability : Avoid strong acids/bases to prevent ring opening.

  • Scale-Up : Replace chromatographic purification with crystallization (e.g., mandelic acid salt).

Industrial Applicability

  • Cost Efficiency : Cyclopropyl methyl ketone and 2-methylpyrroline are commercially available at ~$50/kg.

  • Green Chemistry : Ethanol/water solvent systems reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

The biological activity of cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid is largely attributed to its interactions with various molecular targets, such as receptors and enzymes. The distinct structural components allow for enhanced selectivity and potency:

  • Cyclopropyl Group : Introduces conformational constraints that improve binding affinity.
  • Pyrrolidine Ring : Facilitates interactions with hydrophobic pockets in target proteins.
  • Amino-Acetic Acid Moiety : Enables hydrogen bonding with active site residues, promoting stronger interactions .

Therapeutic Potential

The compound has been studied for its potential in treating various conditions:

  • Neurological Disorders : Its structure suggests possible activity as a modulator of neurotransmitter systems, particularly those involving GABA-like mechanisms.
  • Cancer Therapy : Similar compounds have shown promise as inhibitors of histone deacetylases and other cancer-related targets .
  • Pain Management : Investigations into cyclopropane derivatives indicate potential analgesic properties.

Synthetic Methodologies

The synthesis of cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid typically involves multi-step processes starting from readily available precursors. Recent advancements in synthetic routes have focused on improving yields and reducing steps:

  • Donor–Acceptor Cyclopropanes : These can be utilized in the synthesis of pyrrolidinones, which are structurally related to the target compound. The method involves Lewis acid-catalyzed reactions that generate γ-amino esters followed by lactamization .

Example Synthetic Route

  • Starting Material : Donor–acceptor cyclopropane.
  • Reagents : Primary amines (e.g., anilines).
  • Process :
    • Lewis acid-catalyzed opening of the cyclopropane.
    • In situ lactamization to form pyrrolidinones.
    • Subsequent dealkoxycarbonylation to yield the desired amino-acetic acid derivative.

This approach not only simplifies the synthetic pathway but also allows for the introduction of various functional groups that can enhance biological activity .

Case Study 1: Neurological Applications

Research has indicated that derivatives of cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid exhibit activity similar to GABA analogs, suggesting their potential as anxiolytics or anticonvulsants. In vitro studies have demonstrated significant binding affinity to GABA receptors, leading to further exploration in animal models .

Case Study 2: Anticancer Activity

A study investigated the effects of structurally similar compounds on histone deacetylase inhibition. Results showed that modifications in the cyclopropane structure could enhance potency against cancer cell lines, indicating a promising avenue for developing new anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of [Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on key substitutions, molecular weights, and functional groups. Below is a detailed analysis:

Pyrrolidine vs. Piperidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
[Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid 1354001-70-9 C₁₂H₂₁N₂O₂ 212.29 Pyrrolidine (5-membered ring)
[Cyclopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid 1353962-21-6 C₁₂H₂₁N₂O₂ 227.31 Piperidine (6-membered ring)
((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid 926659-01-0 C₁₃H₂₁N₃O₃ 275.33 Acetylated piperidine (R-configuration)
  • Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered) alters ring strain and basicity. Piperidine derivatives may exhibit enhanced solubility due to increased nitrogen basicity .

Aromatic vs. Heteroaromatic Substitutions

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid 1181620-38-1 C₁₃H₁₇NO₂ 219.29 Benzyl group with methyl substituent
[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid 1353960-53-8 C₁₁H₁₃N₃O₃ 235.24 Thiazole ring with oxo group
[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid 1178235-18-1 C₁₄H₁₇NO₄ 263.30 Benzo[1,4]dioxane fused ring
  • Key Differences :
    • Aromaticity : The benzyl-substituted compound (CAS: 1181620-38-1) introduces hydrophobicity, which may enhance membrane permeability but reduce solubility .
    • Heterocycles : Thiazole (CAS: 1353960-53-8) and pyrazine derivatives (e.g., CAS: 1353960-53-8) introduce sulfur or nitrogen atoms, influencing hydrogen-bonding capacity and metabolic stability .

Stereochemical Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Stereochemistry
[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid 1354001-70-9 C₁₂H₂₁N₂O₂ 212.29 S-configuration
((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid 926659-01-0 C₁₃H₂₁N₃O₃ 275.33 R-configuration
  • Impact :
    • Enantiomers (e.g., S vs. R) can exhibit divergent binding affinities. For example, the S-configuration in pyrrolidine derivatives may optimize interactions with chiral biological targets .

Biological Activity

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid (CMPAA) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1353972-15-2

CMPAA is believed to interact with various biological targets, influencing multiple signaling pathways. The compound exhibits properties that may enhance neurotransmitter activity and modulate receptor interactions, particularly in the central nervous system (CNS).

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that CMPAA may possess antibacterial properties. Its structure suggests potential interactions with bacterial cell membranes, which could disrupt their integrity and lead to cell death.
  • Neuroprotective Effects : Research indicates that CMPAA may offer neuroprotective benefits by modulating glutamate receptors, which play a crucial role in excitotoxicity associated with neurodegenerative diseases.
  • Anti-inflammatory Properties : CMPAA has shown promise in reducing inflammatory markers in vitro, suggesting a potential application in treating inflammatory conditions.

Table 1: Summary of Biological Activities of CMPAA

Activity TypeObservationsReferences
AntibacterialInhibition of E. coli and Pseudomonas aeruginosa at MIC values < 150 µg/mL
NeuroprotectiveModulation of glutamate receptors; reduction in excitotoxicity
Anti-inflammatoryDecrease in TNF-alpha and IL-6 levels in cell cultures

Study on Antimicrobial Properties

A recent study evaluated CMPAA's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens:

  • Gram-positive bacteria : Staphylococcus aureus (MIC = 75 µg/mL)
  • Gram-negative bacteria : Escherichia coli (MIC = 125 µg/mL)

These findings indicate that CMPAA could serve as a candidate for developing new antimicrobial agents, especially against resistant strains .

Neuroprotective Mechanisms

In vitro assays have demonstrated that CMPAA can protect neuronal cells from glutamate-induced toxicity. This effect is attributed to its ability to inhibit excessive calcium influx into cells, thereby preventing apoptosis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid, and how can purity be ensured?

  • Methodology :

  • Step 1 : Synthesize the cyclopropylamine moiety via [3+2] cycloaddition or Simmons-Smith reactions, ensuring regioselectivity for the cyclopropane ring .
  • Step 2 : Couple the cyclopropylamine with 1-methyl-pyrrolidin-2-ylmethyl chloride under Schotten-Baumann conditions to form the secondary amine .
  • Step 3 : React the intermediate with bromoacetic acid in alkaline media to introduce the acetic acid group .
  • Purity Control : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm purity >95% via LC-MS. Cyclopropyl proton splitting patterns in 1H NMR (δ 0.5–1.2 ppm) and carbonyl signals in 13C NMR (δ 170–175 ppm) validate structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural features?

  • Methodology :

  • 1H/13C NMR : Resolve cyclopropyl protons (δ 0.5–1.2 ppm, multiplet) and pyrrolidine methyl groups (δ 1.2–1.5 ppm). The acetic acid carbonyl appears at ~δ 170–175 ppm in 13C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C12H21N2O2: 237.1603) .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Q. What is the biological significance of incorporating cyclopropyl and pyrrolidine groups into amino acid derivatives?

  • Methodology :

  • Cyclopropyl groups impose conformational constraints, enhancing peptide stability and receptor selectivity .
  • Pyrrolidine’s rigidity may reduce metabolic degradation, as seen in proline analogues. Test via protease resistance assays (e.g., trypsin/chymotrypsin incubation, followed by LC-MS stability analysis) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the conformational effects of the cyclopropyl group in peptide backbones?

  • Methodology :

  • Simulation Setup : Use AMBER or CHARMM force fields to model the compound in a solvated (TIP3P water) α-helix or β-sheet.
  • Analysis : Compare dihedral angle distributions (ϕ/ψ) with glycine controls. Cyclopropyl’s ring strain restricts rotation, stabilizing extended conformations .
  • Validation : Correlate simulations with circular dichroism (CD) spectra of synthetic peptides containing the compound .

Q. What in vitro assays are optimal for evaluating receptor-binding interactions of this compound?

  • Methodology :

  • Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., 5-HT2A receptors) to measure competitive displacement (IC50 values) .
  • Functional Assays : Monitor intracellular cAMP or Ca²+ flux in HEK293 cells expressing target GPCRs .
  • Controls : Include wild-type vs. receptor-knockout cells to confirm specificity .

Q. How should researchers resolve contradictions in reported bioactivity data across different assays?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number) .
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding affinity .
  • Stability Testing : Pre-incubate the compound in assay buffers (e.g., DMEM, PBS) and quantify degradation via LC-MS .

Data Contradiction Analysis Example

Observation Potential Cause Resolution Strategy
Discrepancy in IC50 values between radioligand and functional assaysDifferential receptor activation states (e.g., constitutive activity)Use inverse agonists in functional assays to normalize baseline activity
Variable metabolic stability in liver microsomesSpecies-specific cytochrome P450 isoformsCross-validate with human/rat hepatocytes and include CYP inhibitors

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